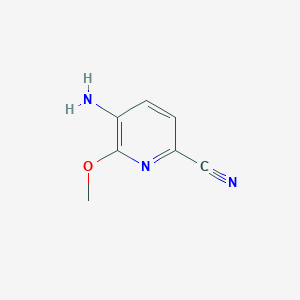![molecular formula C15H17N3O B2362262 5-(叔丁氧基)-2-甲基吡唑并[1,5-a]喹啉 CAS No. 866137-76-0](/img/structure/B2362262.png)
5-(叔丁氧基)-2-甲基吡唑并[1,5-a]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline is a nitrogen-containing heterocyclic compound. This compound belongs to the quinazoline family, which is known for its broad spectrum of pharmacological activities. Quinazolines are attractive targets for medicinal chemists due to their bioactive properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities .
科学研究应用
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline has numerous applications in scientific research:
作用机制
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been found to act on various targets, including metabotropic glutamate receptors 2 and 3 (mglu2 and mglu3) as negative allosteric modulators .
Mode of Action
For instance, some quinazoline derivatives act as negative allosteric modulators, which means they bind to a site on the receptor different from the active site, leading to a decrease in the receptor’s activity .
Biochemical Pathways
For example, some quinazoline derivatives have been found to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Result of Action
Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
生化分析
Biochemical Properties
The biochemical properties of 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline are largely derived from its quinazoline core. Quinazolines have several reactive sites, such as the N atoms in the 4- and 10-positions, the C-9 carbonyl or methylene, the α-carbon atom, and the benzene C-5 and C-7 atoms
Molecular Mechanism
Given its quinazoline core, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinazoline derivatives have been implicated in cholesterol biosynthesis and metabolism, and the mevalonate pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline typically involves transition-metal-catalyzed reactions. One common method is the [5 + 1] annulation strategy, which uses a Rh(III) catalyst to form the quinazoline scaffold . Another approach involves the use of cyclopropenones as reaction partners, with ring-strain release driving the reaction .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale transition-metal-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
化学反应分析
Types of Reactions
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents targeting the nitrogen atoms or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl peroxybenzoate (TBPB) for oxidative cross-coupling and various ethers for alkylation reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
相似化合物的比较
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: Used in combination therapy for breast cancer, targeting both EGFR and HER2 receptors.
Uniqueness
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline is unique due to its specific tert-butoxy and methyl substitutions, which may confer distinct pharmacological properties compared to other quinazoline derivatives .
属性
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxy]pyrazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-9-13-16-14(19-15(2,3)4)11-7-5-6-8-12(11)18(13)17-10/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYZQFSLSQCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)
![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)
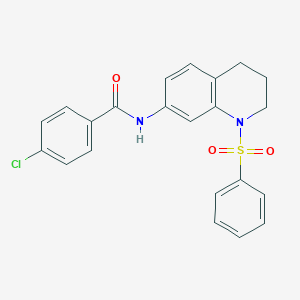

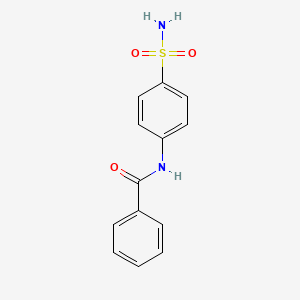
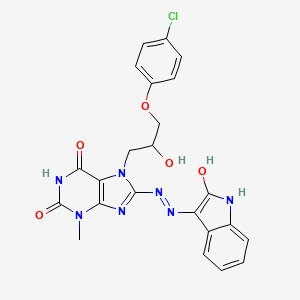
![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)
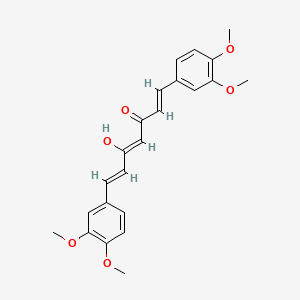
![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)
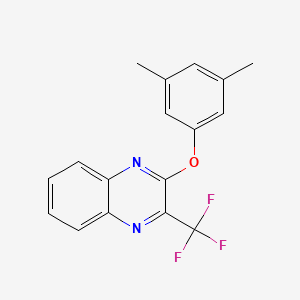
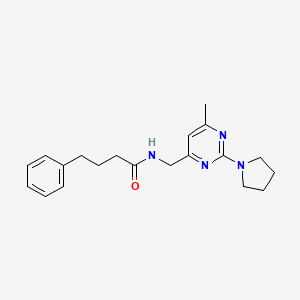
![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2362199.png)
methanone](/img/structure/B2362200.png)
